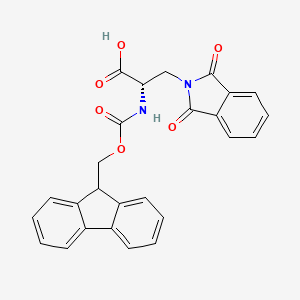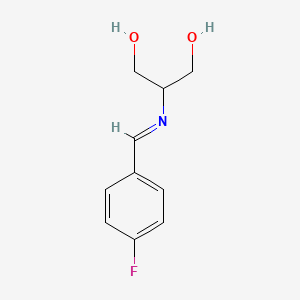![molecular formula C16H24N2O4S B1440367 Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate CAS No. 1211499-97-6](/img/structure/B1440367.png)
Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate
Vue d'ensemble
Description
Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is a chemical compound with the CAS Number: 1211499-97-6 and a linear formula of C16H24N2O4S . It has a molecular weight of 340.44 . The compound is also known as TBPS.
Molecular Structure Analysis
The InChI code for Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate is 1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-13-9-11-18(12-10-13)23(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) .Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
- The compound has been used in the asymmetric synthesis of chiral amino carbonyl compounds through an asymmetric Mannich reaction, highlighting its potential in creating enantiomerically pure substances, crucial for pharmaceutical applications (Yang, Pan, & List, 2009).
Building Blocks in Organic Synthesis
- It serves as a precursor for N-(Boc)-protected nitrones in reactions with organometallics, showcasing its versatility as a building block for synthesizing hydroxylamines and other nitrogen-containing compounds. Such intermediates are pivotal in the synthesis of a wide range of organic molecules (Guinchard, Vallée, & Denis, 2005).
Fluorescent Materials Development
- The compound's derivatives, specifically those based on carbazole structures, have been investigated for their applications in creating thermally activated delayed fluorescence materials. This research underscores the potential of such compounds in developing new materials for optoelectronic devices (Huang et al., 2014).
Crystallographic and Structural Analysis
- Research has also focused on the structural analysis of compounds containing the tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate motif. Such studies are fundamental for understanding the molecular conformation and interactions that dictate the reactivity and properties of these compounds (Shanthi et al., 2020).
Synthetic Methodologies
- The exploration of novel synthetic routes for tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate derivatives aims to improve the efficiency and scalability of these syntheses. These methodologies are crucial for the practical application of such compounds in drug development and other areas of chemistry (Li et al., 2015).
Bioactive Compound Synthesis
- Additionally, the compound has found use in the synthesis of bioactive molecules, including potential inhibitors for enzymes such as acetylcholinesterase and butyrylcholinesterase. These applications demonstrate the compound's role in the development of new therapeutic agents (Khalid, Rehman, & Abbasi, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)17-13-9-11-18(12-10-13)23(20,21)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWZSWFLKZDSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B1440288.png)










